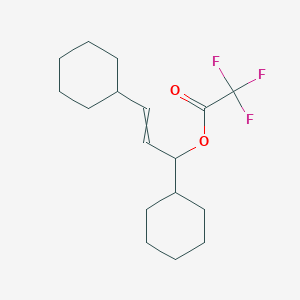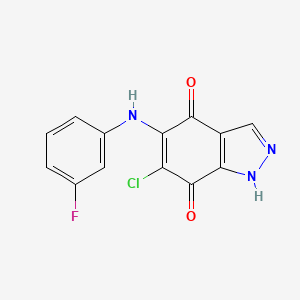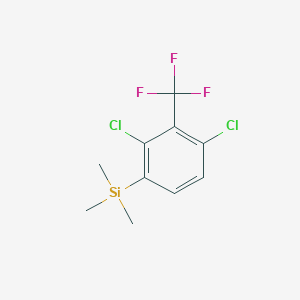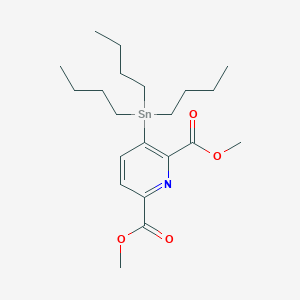
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate is an organotin compound that features a pyridine ring substituted with dimethyl ester groups at the 2 and 6 positions and a tributylstannyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate typically involves the stannylation of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of dimethyl pyridine-2,6-dicarboxylate with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in Stille coupling reactions, where the stannyl group reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Stille Coupling: Palladium catalysts and organic halides are used under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product would be a new organic compound with a carbon-carbon bond formed between the pyridine ring and the organic halide.
Scientific Research Applications
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: It can be used in the synthesis of advanced materials and polymers, contributing to the development of new industrial products.
Mechanism of Action
The mechanism by which Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate exerts its effects depends on the specific reaction or application. In Stille coupling reactions, the compound acts as a source of the stannyl group, which participates in the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic halide, which facilitate the coupling process.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Lacks the tributylstannyl group, making it less reactive in certain coupling reactions.
Tributyltin chloride: Contains the stannyl group but lacks the pyridine ring and ester groups, limiting its applications in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but without the stannyl group, used in different types of chemical reactions.
Uniqueness
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine ring and the tributylstannyl group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds through Stille coupling. Its versatility and reactivity make it a valuable compound in various fields of scientific research.
Properties
CAS No. |
890026-16-1 |
|---|---|
Molecular Formula |
C21H35NO4Sn |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
dimethyl 3-tributylstannylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8NO4.3C4H9.Sn/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
HJAYPQXMNDHWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=C(C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



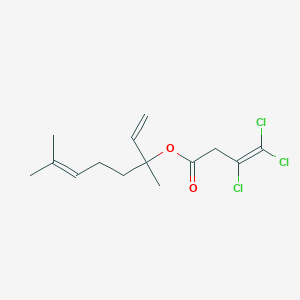
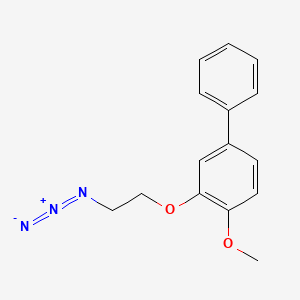
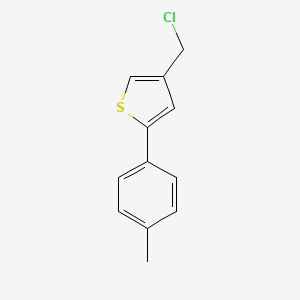
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
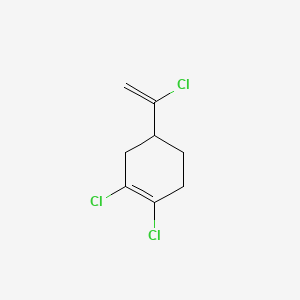
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
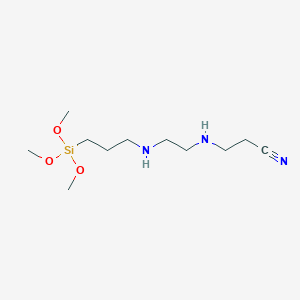

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
